3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one
Description
3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one is an organic compound that features an indene core substituted with a phenyl group and an amino group attached to a 4-iodophenyl moiety
Properties
IUPAC Name |
3-(4-iodoanilino)-2-phenylinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14INO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWACDCWBBOYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the indene core in the presence of a palladium catalyst and a base.
Amination with 4-Iodophenylamine: The final step involves the amination of the indene core with 4-iodophenylamine under basic conditions to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The iodine atom in the 4-iodophenyl moiety can be substituted with other nucleophiles through reactions like the Suzuki or Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence biological pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Iodophenylalanine: Shares the 4-iodophenyl moiety but differs in the core structure.
2-Phenylindene: Shares the indene core but lacks the amino and 4-iodophenyl groups.
N-(4-Iodophenyl)-β-alanine: Similar in having the 4-iodophenyl group but differs in the rest of the structure.
Uniqueness: 3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one is unique due to its combination of an indene core, a phenyl group, and an amino group attached to a 4-iodophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Biological Activity
3-[(4-Iodophenyl)amino]-2-phenyl-1H-inden-1-one, also known as a derivative of indanone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an indene core and an iodine-substituted phenyl group. The following sections explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of indanone possess cytotoxic properties against various cancer cell lines. The presence of the iodine atom may enhance the compound's ability to induce apoptosis in malignant cells.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in tumor cells, potentially through the activation of caspases.
- Modulation of Inflammatory Mediators : By downregulating cytokine production, the compound may play a role in reducing inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces levels of TNF-alpha | |
| Cytotoxicity | Inhibits proliferation in vitro |
Case Study 1: Anticancer Properties
A study conducted by Zhang et al. (2020) investigated the anticancer effects of various indanone derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentration levels for inducing cell death.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound. In vitro experiments demonstrated that treatment with this compound significantly reduced TNF-alpha levels in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis.
Q & A
Q. What are common synthetic routes for 3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one?
The synthesis of indenone derivatives often involves transition-metal catalysis or multicomponent reactions. For example:
- Rhodium-catalyzed cycloadditions using 1H-indene-triones and alkynes (e.g., via C–C bond activation) yield substituted indenones. Reaction conditions (e.g., solvent, temperature) and catalyst loading significantly influence regioselectivity .
- Silver triflate-catalyzed tandem reactions can assemble complex indenone scaffolds by forming multiple bonds in a single step. For instance, combining 1-(2-alkynylphenyl)-2-enone with isocyanoacetates and water generates functionalized indenones .
- Multicomponent reactions (e.g., phenylhydrazines, dialkyl acetylenedicarboxylates, and ninhydrin) provide efficient access to highly substituted indenones under mild conditions .
Table 1: Example Synthetic Routes and Yields
| Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Rhodium-catalyzed | RhCl(PPh₃)₃, Toluene | 60–75 | |
| Silver triflate tandem | AgOTf, CH₂Cl₂ | 70–85 | |
| Multicomponent reaction | None (room temperature) | 65–80 |
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, methoxy or iodophenyl groups produce distinct aromatic splitting patterns .
- X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-III visualizes molecular geometry. Polymorphic forms may require high-resolution data to resolve subtle differences .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, particularly for iodinated derivatives .
Q. What preliminary biological screening methods are used for this compound?
- Antimicrobial assays : Broth microdilution or disc diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Derivatives with electron-withdrawing groups (e.g., iodine) often enhance activity .
- Anticancer screening : BrdU proliferation assays (e.g., against HeLa cells) measure DNA synthesis inhibition. IC₅₀ values correlate with substituent electronic profiles .
Table 2: Representative Biological Activity Data
| Derivative | IC₅₀ (HeLa, μM) | MIC (E. coli, μg/mL) | Reference |
|---|---|---|---|
| 3-[(4-Iodophenyl)amino] | 12.5 | 8.0 | |
| Methoxy-substituted | >50 | 32.0 |
Advanced Research Questions
Q. How do reaction mechanisms explain regioselectivity in indenone synthesis?
- C–C bond activation : Rhodium catalysts cleave strained C–C bonds in indene-triones, enabling alkyne insertion to form fused indenone rings. DFT studies suggest that steric effects from substituents (e.g., phenyl vs. methoxy) direct alkyne coordination .
- Tandem cyclization : Silver-mediated reactions proceed via nucleophilic attack of water on a ketene intermediate, followed by pyrrole ring formation. Kinetic studies reveal rate-determining steps dependent on solvent polarity .
Q. How can structure-activity relationships (SAR) optimize pharmacological activity?
- Electron-deficient groups : The 4-iodophenyl moiety enhances antimicrobial potency due to halogen bonding with bacterial targets (e.g., E. coli gyrase) .
- Conformational constraints : Rigid scaffolds (e.g., indan-1-one fused rings) improve selectivity for cancer cell lines by mimicking endogenous kinase inhibitors .
Q. What computational methods predict electronic properties and reactivity?
- DFT calculations : B3LYP/6-31G(d,p) basis sets model HOMO-LUMO gaps, electrophilicity, and Mulliken charges. For example, iodinated derivatives exhibit lower LUMO energies, favoring nucleophilic attack .
- Molecular docking : AutoDock Vina simulates binding modes with biological targets (e.g., CYP450 enzymes), guiding rational design .
Q. How do polymorphic forms affect characterization and bioactivity?
- PXRD and SSNMR : Capillary powder XRD and ¹³C SSNMR distinguish polymorphs with near-identical spectra. Subtle differences in hydrogen bonding (e.g., NH···O vs. CH···π) alter solubility and dissolution rates .
- Bioavailability implications : Polymorphs may exhibit varying pharmacokinetic profiles, necessitating controlled crystallization conditions during formulation .
Q. How can contradictory biological activity data across studies be resolved?
- Assay variability : Differences in cell lines (e.g., HeLa vs. C6 glioblastoma) or microbial strains (C. albicans vs. A. niger) impact results. Standardized protocols (e.g., CLSI guidelines) reduce discrepancies .
- Metabolic interference : Cytochrome P450 interactions or efflux pump activation in certain cell lines may mask true activity. Use of transporter inhibitors (e.g., verapamil) clarifies mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
